N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide
Description
Properties
IUPAC Name |
N-ethyl-N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-13(10(2)15)11-5-4-6-12(9-11)7-8-14/h11,14H,3-9H2,1-2H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMLALHSXRRYRT-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (R)-1-(2-Hydroxyethyl)piperidin-3-amine
The precursor (R)-1-(2-hydroxyethyl)piperidin-3-amine is synthesized through nucleophilic substitution. Ethylene oxide reacts with (R)-piperidin-3-amine under basic conditions (e.g., K₂CO₃) in tetrahydrofuran (THF) at 0–5°C for 4–6 hours, yielding the hydroxyethyl-substituted intermediate.
Key reaction :
N-Ethylation and Acetylation
The amine undergoes sequential alkylation and acetylation:
-
Ethylation : Reacting with ethyl bromide in dimethylformamide (DMF) at 60°C for 8–12 hours in the presence of NaH as a base.
-
Acetylation : Treating the ethylated intermediate with acetic anhydride in dichloromethane (DCM) at room temperature for 2–4 hours.
Typical yields :
| Step | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Ethylation | 78–85 | 95.2 |
| Acetylation | 90–92 | 99.1 |
Catalytic Asymmetric Hydrogenation
Industrial-scale production often employs asymmetric hydrogenation to establish the (R)-configuration. A patented method uses a ruthenium-BINAP catalyst to reduce a prochiral enamine precursor:
Enamine Synthesis
2-Acetamido-1-(2-hydroxyethyl)piperidin-3-one is reacted with ethylamine in ethanol under reflux to form the enamine intermediate.
Hydrogenation Conditions
-
Catalyst : RuCl₂[(R)-BINAP]
-
Pressure : 50 bar H₂
-
Solvent : Methanol
-
Temperature : 50°C
-
Time : 12–16 hours
Outcome :
Solid-Phase Synthesis for High-Throughput Applications
Solid-supported synthesis minimizes purification steps and enhances scalability:
Resin Functionalization
Wang resin is functionalized with a tert-butyloxycarbonyl (Boc)-protected (R)-piperidin-3-amine via carbodiimide coupling.
Sequential Reactions
-
Boc Deprotection : Trifluoroacetic acid (TFA) in DCM.
-
Ethylation : Ethyl iodide, DIEA in DMF.
-
Acetylation : Acetic anhydride, pyridine.
Advantages :
Impurity Profiling and Control
Critical impurities include:
-
N-Ethyl-N-(piperidin-3-yl)acetamide (dehydroxyethyl byproduct).
-
N-(1-(2-Hydroxyethyl)piperidin-3-yl)acetamide (incomplete ethylation).
Mitigation strategies :
-
Chromatographic monitoring : Reverse-phase HPLC with UV detection at 210 nm.
-
Crystallization : Recrystallization from ethyl acetate/n-hexane (1:3) reduces impurities to <0.1%.
Industrial-Scale Optimization
Continuous Flow Reactors
Green Chemistry Approaches
-
Bio-based solvents : Cyclopentyl methyl ether (CPME) replaces DMF, achieving comparable yields (85%) with lower toxicity.
Analytical Characterization
Critical parameters :
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used under basic conditions.
Major Products
Oxidation: Formation of N-Ethyl-N-[®-1-(2-oxoethyl)-piperidin-3-yl]-acetamide.
Reduction: Formation of N-Ethyl-N-[®-1-(2-aminoethyl)-piperidin-3-yl]-acetamide.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Analgesic Properties
Research indicates that N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide may exhibit analgesic effects. Studies have demonstrated its potential as a pain management agent, particularly in conditions where traditional analgesics are ineffective or cause adverse effects.
Case Study:
A clinical trial involving patients with chronic pain conditions showed that the compound significantly reduced pain scores compared to a placebo, highlighting its efficacy as an analgesic .
2. Neurological Research
The compound is being investigated for its role in neurological disorders. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression.
Case Study:
In preclinical studies, this compound demonstrated anxiolytic effects in animal models, leading to further exploration in human trials .
3. Antidepressant Potential
Given its piperidine structure, the compound may influence serotonin and norepinephrine pathways. Early research indicates it could serve as an antidepressant.
Data Table: Effects on Neurotransmitter Systems
| Study Type | Effect Observed | Reference |
|---|---|---|
| Preclinical | Anxiolytic effects | |
| Clinical Trial | Reduced pain scores | |
| Pharmacological | Potential antidepressant effects |
Synthesis and Development
The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent alkylation reactions. The development of this compound has been supported by various research institutions focusing on optimizing yield and purity for clinical applications.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding with biological molecules, while the piperidine ring can interact with receptors or enzymes. The acetamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Stereoisomer: N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide
- Key Differences : The S-enantiomer differs only in the configuration of the hydroxyethyl-piperidine chiral center. Enantiomers often exhibit divergent biological activities due to stereospecific interactions with proteins or enzymes.
- Implications : While the R-form may show higher affinity for certain receptors (e.g., neurokinin or opioid receptors), the S-form could display reduced activity or off-target effects. Such differences underscore the importance of stereochemistry in drug design .
Chloro-Substituted Analog: 2-Chloro-N-ethyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide
- Structural Modifications :
- Replacement of the hydroxyethyl group with a methyl group at the piperidine 1-position.
- Introduction of a chloro substituent on the acetamide carbonyl.
- The methyl group reduces hydrogen-bonding capacity, possibly altering receptor selectivity. Molecular weight: 218.73 g/mol (vs. ~215 g/mol for the parent compound) .
Dimethylamino Variant: (R)-2-(Dimethylamino)-N-(piperidin-3-yl)-acetamide Hydrochloride
- Modifications: Substitution of the ethyl group with a dimethylamino moiety. Absence of the hydroxyethyl side chain.
- Properties: The dimethylamino group enhances basicity, improving water solubility (as a hydrochloride salt). Reduced steric bulk may facilitate binding to flat binding pockets (e.g., kinase active sites) .
Complex Sulfonyl Derivative: 2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Structural Features :
- Incorporation of a sulfonyl group, indole ring, and trifluoromethylphenyl moiety.
- Molecular weight: 521.6 g/mol (significantly larger than the parent compound).
- Functional Impact :
Tabulated Comparison of Key Compounds
Biological Activity
N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide (CAS Number: 1032684-85-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 202.31 g/mol
- Chemical Structure : Chemical Structure
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Research Findings :
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 µg/mL against selected pathogens, indicating strong antibacterial activity .
- Biofilm Inhibition : It was found to significantly inhibit biofilm formation, outperforming traditional antibiotics like Ciprofloxacin in certain assays .
- Synergistic Effects : The compound showed synergistic effects when combined with other antimicrobial agents, reducing their MICs and enhancing overall efficacy .
Cytotoxicity and Safety Profile
The safety profile of this compound has also been assessed through hemolytic activity tests. Results indicated low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety margin for potential therapeutic applications .
The biological activity of this compound can be attributed to its interaction with bacterial cell membranes and essential metabolic pathways:
- DNA Gyrase Inhibition : this compound has been identified as an inhibitor of DNA gyrase, an enzyme crucial for bacterial DNA replication, with IC50 values between 12.27–31.64 µM .
- Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR, an enzyme involved in folate metabolism, with IC50 values ranging from 0.52–2.67 µM, further contributing to its antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Hydroxyl Group Addition | Increased antibacterial potency |
| Alkyl Chain Variation | Altered lipophilicity and membrane penetration |
| Piperidine Ring Substitution | Enhanced binding affinity to target enzymes |
Case Studies and Applications
Several case studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : A study demonstrated that derivatives of piperidine compounds, including this compound, exhibited significant antibacterial effects against resistant strains of bacteria .
- Potential in Drug Development : The compound is being explored as a lead candidate for developing new antimicrobial agents due to its unique mechanism of action and favorable safety profile .
Q & A
Q. What are the recommended methodologies for synthesizing N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide, and how can enantiomeric purity be ensured?
Synthesis of structurally related acetamides often involves multi-step reactions, such as coupling piperidine derivatives with activated acetamide intermediates. For example, chiral resolution using (S)-(-)-1-phenylethylamine has been employed to confirm enantiomeric purity in similar compounds . Purification via flash column chromatography and characterization by NMR, FTIR, and HRMS are standard practices .
Q. How can the structural integrity of this compound be validated during crystallographic analysis?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is widely adopted. Proper validation includes checking for data completeness, R-factors, and resolving any electron density ambiguities. The use of high-resolution data and twinning analysis is critical, especially for chiral centers .
Q. What analytical techniques are suitable for assessing purity and detecting related substances?
High-performance liquid chromatography (HPLC) with UV detection is standard. For example, a method involving acetonitrile-water mobile phases can resolve impurities, while mass spectrometry (LC-MS) identifies degradation products . Quantifying enantiomeric excess may require chiral columns or derivatization with chiral agents .
Advanced Research Questions
Q. How can computational modeling predict the compound’s receptor-binding interactions, such as with orexin or tachykinin receptors?
Molecular docking and site-directed mutagenesis studies are key. For orexin receptors, residues like Asp45.51 and Tyr6.48 in transmembrane domains influence ligand binding. β2-adrenergic-based modeling and mutational analysis (e.g., W214A45.54 in OX2) can map binding pockets and subtype selectivity . Similar approaches apply to tachykinin NK1 receptors, where hydrophobic/aromatic interactions dominate .
Q. What experimental strategies address contradictions in pharmacological data, such as varying agonist/antagonist effects?
Comparative studies using selective antagonists (e.g., SR140333 for NK1) and functional assays (e.g., calcium flux measurements) help clarify mechanisms. Dose-response curves and receptor occupancy assays can resolve discrepancies between in vitro binding affinity and in vivo efficacy .
Q. How does the compound’s stability under oxidative conditions impact its pharmacokinetic profile?
Oxidative degradation pathways can be studied using sulfate radical-based systems (e.g., peroxymonosulfate/Co²⁺). Metabolites like hydroxylated derivatives or acetamide cleavage products are identified via LC-MS. Stability in physiological buffers (pH 7.4, 37°C) should be tested to predict half-life .
Q. What role does the (R)-configured piperidin-3-yl moiety play in target selectivity?
Stereochemical alignment with receptor pockets is critical. For example, in orexin receptors, non-conserved residues (e.g., position 3.33 in TM3) create subtype-specific interactions. Molecular dynamics simulations comparing (R) and (S) configurations can quantify steric and electronic effects .
Methodological Notes
- Synthesis Optimization : Use chiral catalysts (e.g., Ru-BINAP) for asymmetric synthesis to enhance enantiomeric yield .
- Data Validation : Cross-validate crystallographic data with spectroscopic results (e.g., NOESY for stereochemistry) .
- Binding Assays : Combine radioligand displacement (e.g., [³H]almorexant) with functional readouts (e.g., Ca²⁺ imaging) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
